![molecular formula C31H34Cl2N3NaO6 B10826350 sodium;4-[[(2S,4S)-1-[2-[2,5-dichloro-4-[(1-methylindole-3-carbonyl)amino]phenyl]acetyl]-4-methoxypyrrolidin-2-yl]methoxy]cyclohexane-1-carboxylate](/img/structure/B10826350.png)
sodium;4-[[(2S,4S)-1-[2-[2,5-dichloro-4-[(1-methylindole-3-carbonyl)amino]phenyl]acetyl]-4-methoxypyrrolidin-2-yl]methoxy]cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DW-908e is a synthetic peptide compound developed by Daiichi Sankyo Co, LtdThis compound was primarily investigated for its potential therapeutic applications in immune system diseases and respiratory diseases, particularly asthma .
Preparation Methods
The preparation of DW-908e involves the synthesis of a complex peptide structure. The synthetic route typically includes the following steps:
Peptide Synthesis: The peptide chain is assembled using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the crude peptide.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the final product with high purity.
Industrial production methods for DW-908e would likely involve scaling up the SPPS process, optimizing reaction conditions, and ensuring stringent quality control measures to maintain consistency and purity of the final product .
Chemical Reactions Analysis
DW-908e undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methionine residues, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at disulfide bonds within the peptide structure, converting them to thiol groups.
Substitution: Nucleophilic substitution reactions can take place at specific amino acid residues, allowing for the modification of the peptide structure.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific sites of modification within the peptide structure .
Scientific Research Applications
Chemistry: In chemistry, DW-908e serves as a model compound for studying peptide synthesis and modification techniques.
Biology: In biological research, it is used to investigate the role of integrin alpha-4/beta-1 in cell adhesion and migration processes.
Medicine: Medically, DW-908e was explored as a therapeutic agent for treating asthma and other immune-related diseases due to its ability to inhibit integrin alpha-4/beta-1 interactions.
Mechanism of Action
DW-908e exerts its effects by antagonizing the integrin alpha-4/beta-1 complex. This integrin is involved in cell adhesion and migration processes, particularly in the immune system. By inhibiting the interaction between integrin alpha-4/beta-1 and its ligands, DW-908e can reduce the recruitment and activation of immune cells, thereby mitigating inflammatory responses. This mechanism is particularly relevant in the context of asthma, where excessive immune cell activation contributes to airway inflammation and hyperresponsiveness .
Comparison with Similar Compounds
DW-908e can be compared with other integrin antagonists, such as:
Natalizumab: A monoclonal antibody that targets integrin alpha-4 and is used for treating multiple sclerosis and Crohn’s disease.
Vedolizumab: Another monoclonal antibody that targets integrin alpha-4/beta-7 and is used for treating inflammatory bowel diseases.
Compared to these monoclonal antibodies, DW-908e is a synthetic peptide, which offers advantages in terms of production scalability and potential for chemical modifications. its development was discontinued at the clinical trial phase, highlighting the challenges in translating peptide-based therapies to clinical use .
Properties
Molecular Formula |
C31H34Cl2N3NaO6 |
|---|---|
Molecular Weight |
638.5 g/mol |
IUPAC Name |
sodium;4-[[(2S,4S)-1-[2-[2,5-dichloro-4-[(1-methylindole-3-carbonyl)amino]phenyl]acetyl]-4-methoxypyrrolidin-2-yl]methoxy]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C31H35Cl2N3O6.Na/c1-35-16-24(23-5-3-4-6-28(23)35)30(38)34-27-14-25(32)19(11-26(27)33)12-29(37)36-15-22(41-2)13-20(36)17-42-21-9-7-18(8-10-21)31(39)40;/h3-6,11,14,16,18,20-22H,7-10,12-13,15,17H2,1-2H3,(H,34,38)(H,39,40);/q;+1/p-1/t18?,20-,21?,22-;/m0./s1 |
InChI Key |
YWWOTADRIASLGN-VMAKYHEJSA-M |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3=C(C=C(C(=C3)Cl)CC(=O)N4C[C@H](C[C@H]4COC5CCC(CC5)C(=O)[O-])OC)Cl.[Na+] |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3=C(C=C(C(=C3)Cl)CC(=O)N4CC(CC4COC5CCC(CC5)C(=O)[O-])OC)Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


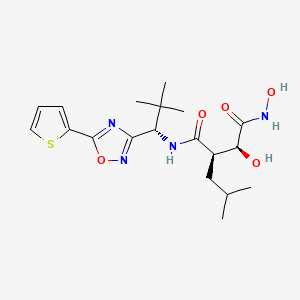
![acetic acid;2-ethoxy-6-[2-[(3-ethoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;manganese](/img/structure/B10826273.png)
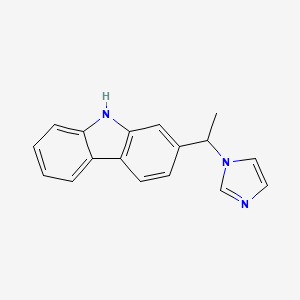
![(S)-2-(Butane-1-sulfonylamino)-3-{[4-oxo-5-(2-piperidin-4-yl-ethyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-2-carbonyl]-amino}-propionic acid](/img/structure/B10826288.png)
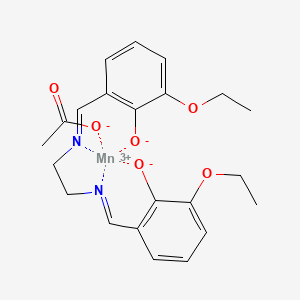

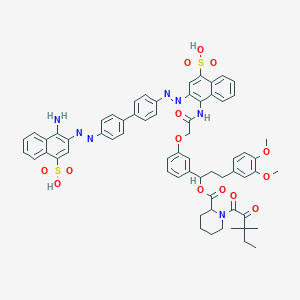
![2-[[(E)-5-[4-(furan-3-yl)phenyl]-3-phenylpent-2-en-4-ynyl]-methylamino]acetic acid](/img/structure/B10826311.png)
![butyl 2-[[(5S)-5-[(4-amino-2-oxo-pyrimidin-1-yl)methyl]-2-oxo-1,4,2$l^{5}-dioxaphosphinan-2-yl]oxy]benzoate](/img/structure/B10826312.png)
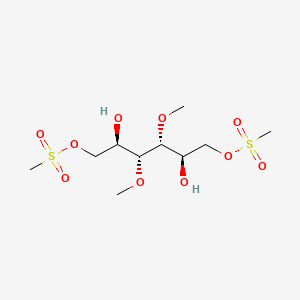
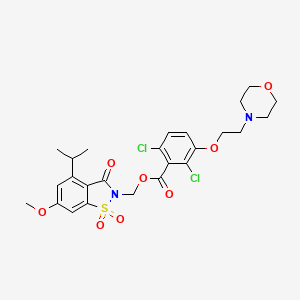
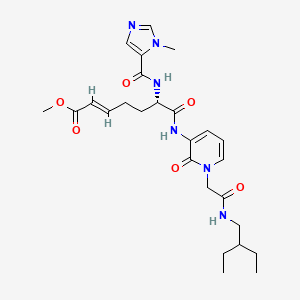
![(3S,5S,6R,7R,8R,9S,10R,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,7-triol](/img/structure/B10826359.png)
![Acetic acid;2-ethoxy-6-[2-[(3-ethoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;manganese](/img/structure/B10826361.png)
